Methyl hydrodisulfide

Description

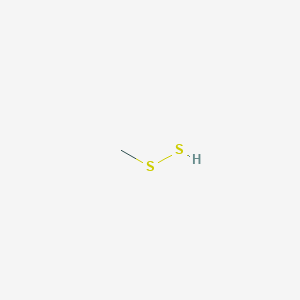

Structure

3D Structure

Properties

CAS No. |

6251-26-9 |

|---|---|

Molecular Formula |

CH4S2 |

Molecular Weight |

80.18 g/mol |

IUPAC Name |

disulfanylmethane |

InChI |

InChI=1S/CH4S2/c1-3-2/h2H,1H3 |

InChI Key |

KFLNNVFDKSNGBW-UHFFFAOYSA-N |

Canonical SMILES |

CSS |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Hydrodisulfide

Laboratory-Scale Preparation Techniques

The synthesis of methyl hydrodisulfide in a laboratory setting can be achieved through both direct and indirect methods. These techniques offer different levels of control and are suited for various experimental needs.

Direct Synthesis Approaches

Direct synthesis methods aim to construct the this compound molecule in a single or a few straightforward steps from readily available starting materials. One such approach involves the reaction of methanethiol (B179389) with elemental sulfur. While conceptually simple, this method can lead to a mixture of polysulfides, requiring careful control of reaction conditions and purification of the desired product.

Another direct approach is the reaction of methylating agents with a source of the disulfide anion (S₂²⁻). However, controlling the reaction to favor the formation of the hydrodisulfide over dimethyl disulfide and other byproducts can be challenging.

A notable direct synthesis involves the reaction of α-bromo acids with a thiolating agent. For instance, α-bromo phenylalanine can be converted to α-thio phenylalanine using aqueous sodium hydrosulfide (B80085). nih.gov This type of reaction, involving the displacement of a halide with a hydrosulfide group, provides a pathway to sulfur-containing organic acids. nih.gov

Indirect Synthetic Routes via Precursor Compounds

Indirect methods involve the synthesis of a precursor molecule that is subsequently converted to this compound. This multi-step approach can offer better control over the final product's purity.

One common strategy is the use of protecting groups. For example, a protected thiol, such as an Fm-based disulfide, can be synthesized and later treated to release the persulfide. acs.org This method has been applied to generate persulfide adducts on specific cysteine residues in proteins. acs.org

Another indirect route involves the reduction of a suitable precursor. For example, the reduction of dimethyl disulfide can, in principle, yield this compound, although controlling the reduction to stop at the hydrodisulfide stage without proceeding to methanethiol is a significant challenge.

Reactions Involving Hydrosulfide and Alkyl Halides in this compound Formation

The reaction between a hydrosulfide, such as sodium hydrosulfide (NaSH), and an alkyl halide, like methyl bromide, is a fundamental method for forming sulfur-carbon bonds. libretexts.orggoogle.com This nucleophilic substitution reaction, typically following an Sₙ2 mechanism, is a common route for the synthesis of thiols. libretexts.org

However, the direct synthesis of this compound via this route is complicated by the reactivity of the initial product. The initially formed this compound can react further with the alkyl halide to produce dimethyl disulfide, a common byproduct. To minimize this, an excess of the hydrosulfide nucleophile is often used. libretexts.org

The reaction conditions, such as solvent and temperature, play a crucial role in the product distribution. For instance, processes for producing methyl mercaptan (methanethiol) from methyl bromide and aqueous sodium hydrosulfide have been developed, highlighting the industrial relevance of this type of reaction. google.com These processes often operate at temperatures ranging from 20°C to 150°C. google.com

The nucleophilicity of the hydrosulfide anion (HS⁻) is a key factor. While it is a potent nucleophile, its reactivity is influenced by the solvent and the presence of counter-ions. nih.gov Studies have shown that the reaction of HS⁻ with disulfides is a plausible pathway for the formation of hydrodisulfides in biological systems. nih.gov

Emerging Synthetic Strategies for Controlled this compound Generation

Recent research has focused on developing more controlled and efficient methods for generating hydrodisulfides, including this compound. These strategies often aim to avoid the use of odorous and volatile thiols and provide better selectivity.

One promising approach involves the use of "thiol-free" synthetic methods. For example, potassium thioacetate (B1230152) (PTA) has been used as an odorless and stable sulfur source to synthesize unsymmetrical sulfides from benzyl (B1604629) halides. nih.govresearchgate.net This methodology proceeds through a thioacetate intermediate, which can then be converted to the desired sulfur compound. nih.gov

Another emerging area is the development of H₂S donors that can release hydrogen sulfide (B99878) under specific conditions. researchgate.netfrontiersin.org While not a direct synthesis of this compound, the chemistry of these donors provides insights into the controlled release and transfer of sulfur species, which could be adapted for the synthesis of hydrodisulfides. For instance, diaminodisulfides and dialkoxydisulfides have been shown to release H₂S in the presence of thiols. researchgate.net

The use of specific reagents to facilitate the formation of the S-S bond is also being explored. For example, a three-component reaction using sodium hydrosulfide, amines, and aryl methyl ketones promoted by iodine has been developed for the synthesis of α-keto thioamides. mdpi.comresearchgate.net This type of reaction highlights the potential for developing novel multi-component strategies for the synthesis of specific organosulfur compounds.

Molecular Structure and Conformational Analysis of Methyl Hydrodisulfide

Determination of Gas-Phase Molecular Geometry and Bond Parameters

The geometry of methyl hydrodisulfide in the gas phase has been characterized through a combination of microwave spectroscopy and ab initio quantum-chemical calculations. researchgate.netresearchgate.net These studies provide precise information on the bond lengths and angles that define its three-dimensional structure. Unlike its oxygen analog, methyl hydroperoxide, the rotational spectrum of this compound is characteristic of a rigid asymmetric top molecule. researchgate.netresearchgate.net

Theoretical calculations, such as those using coupled-cluster theory [CCSD(T)], have been employed to determine the equilibrium geometry. aip.orgresearchgate.net These computational methods provide structural parameters that are generally in good agreement with experimental findings where available. The key bond parameters for the most stable gauche conformer of this compound are summarized in the table below.

| Parameter | Calculated Value |

|---|---|

| Bond Lengths (Å) | |

| S-S | 2.064 |

| C-S | 1.8097 |

| S-H | 1.341 |

| C-H (in plane) | 1.0877 |

| C-H (out of plane) | 1.0890 |

| Bond Angles (°) | |

| C-S-S | 101.4 |

| S-S-H | 98.7 |

| H-C-S | 110.4 |

| Dihedral Angle (°) | |

| C-S-S-H | 90.3 |

Data sourced from theoretical calculations (CCSD(T)-F12/cc-pVTZ). aip.orgresearchgate.net

Conformational Isomers and Energy Barriers

The presence of single bonds in this compound (C-S and S-S) allows for rotation, leading to the existence of different conformational isomers, also known as rotamers. researchgate.netlibretexts.org The stability of these conformers is dictated by the potential energy landscape associated with these rotations.

The most significant conformational feature of this compound is the rotation around the S-S bond, defined by the C-S-S-H dihedral angle. The molecule exists in a gauche equilibrium configuration, which is the most stable form. researchgate.net The potential energy surface shows that the barriers to internal rotation for the sulfhydryl (SH) group are high. researchgate.net This high barrier is evidenced by the lack of splittings in its microwave spectrum that would otherwise arise from quantum-mechanical tunneling between equivalent conformers, a phenomenon observed in its analog, methyl hydroperoxide. researchgate.net

Ab initio calculations have quantified the energy barriers for internal rotation:

Vtrans (C-S-S-H = 180°): This conformation, where the C-S and S-H bonds are anti-periplanar, represents a rotational barrier.

Vcis (C-S-S-H = 0°): This syn-periplanar conformation, where the groups are eclipsed, represents the highest energy barrier to rotation around the S-S bond.

Similarly, rotation of the methyl (CH₃) group around the C-S bond also has an associated energy barrier. This rotation gives rise to small, observable splittings in the rotational transitions for higher energy states. researchgate.net Theoretical studies have determined the torsional energy barriers for both the methyl and sulfhydryl groups. aip.orgresearchgate.net

| Rotation | Barrier Type | Calculated Energy Barrier (cm⁻¹) |

|---|---|---|

| SH Torsion (around S-S bond) | trans barrier | 1970.6 |

| SH Torsion (around S-S bond) | cis barrier | 2556.3 |

| CH₃ Torsion (around C-S bond) | V₃ | 897.4 |

Data sourced from theoretical calculations. aip.orgresearchgate.net

The conformational properties of disulfides are sensitive to the nature of the substituents attached to the sulfur atoms. researchgate.netresearchgate.net Comparing this compound (CH₃SSH) to its parent compound, hydrogen disulfide (HSSH), and its dimethylated counterpart, dimethyl disulfide (CH₃SSCH₃), reveals the electronic and steric effects of the methyl group.

The introduction of a methyl group in place of a hydrogen atom (from HSSH to CH₃SSH) influences the electron distribution and geometry. Ab initio SCF calculations show that substituents affect the S-S bond properties. researchgate.net The methyl group, being more electron-donating than hydrogen, can alter the bond lengths and the torsional potential around the S-S bond. libretexts.org In dimethyl disulfide, where both hydrogens are replaced by methyl groups, steric repulsion between the two methyl groups becomes a more significant factor in determining the preferred conformation and rotational barriers. acs.org The preference for a gauche conformation in this compound is a characteristic feature of disulfides, driven by a combination of steric repulsion and electronic effects, including the gauche effect which involves hyperconjugation.

Intermolecular Interactions and Aggregation Behavior Studies

While specific studies on the aggregation behavior of this compound are not extensively documented, the molecular structure allows for predictions about its intermolecular interactions. The primary interaction is expected to be hydrogen bonding, where the acidic proton of the sulfhydryl (S-H) group acts as a hydrogen bond donor, and the lone pair electrons on a sulfur atom of another molecule act as an acceptor (S-H···S).

Studies on related hydrosulfides and thiols confirm their capacity to form such hydrogen bonds, although they are generally weaker than those involving oxygen (O-H···O). nih.gov In addition to hydrogen bonding, dipole-dipole interactions arising from the molecule's net dipole moment (calculated to be approximately 1.796 Debye) and weaker van der Waals forces will contribute to its condensed-phase behavior. nist.gov These intermolecular forces are critical in determining the physical properties of the substance, such as its boiling point and solubility.

Structural Analogs and Comparative Studies (e.g., with Methyl Hydroperoxide)

Comparing this compound (CH₃SSH) with its oxygen analog, methyl hydroperoxide (CH₃OOH), provides valuable insights into the effects of substituting oxygen with sulfur. aip.orgresearchgate.net This substitution leads to significant changes in molecular geometry, bond energies, and conformational dynamics.

The S-S bond in CH₃SSH is considerably longer than the O-O bond in CH₃OOH, and the C-S bond is longer than the C-O bond, reflecting the larger atomic radius of sulfur. aip.orgresearchgate.net A key difference lies in their internal rotational dynamics. The barrier to internal rotation of the hydroxyl (OH) group in methyl hydroperoxide is much lower than that of the sulfhydryl (SH) group in this compound. researchgate.net This results in significant tunneling effects in the microwave spectrum of CH₃OOH, which are absent for CH₃SSH, making the latter behave as a more rigid molecule. researchgate.netresearchgate.net

Detailed theoretical studies have quantified these differences, highlighting the impact of replacing an oxygen atom with a sulfur atom on various molecular and spectroscopic properties. aip.orgresearchgate.net

| Parameter | This compound (CH₃SSH) | Methyl Hydroperoxide (CH₃OOH) |

|---|---|---|

| Bond Lengths (Å) | ||

| X-X (S-S / O-O) | 2.064 | 1.464 |

| C-X (C-S / C-O) | 1.8097 | 1.4117 |

| Bond Angles (°) | ||

| C-X-X | 101.4 | 104.9 |

| X-X-H | 98.7 | 100.0 |

| Dihedral Angle (°) | ||

| C-X-X-H | 90.3 | 119.2 |

| Torsional Barrier (cm⁻¹) | ||

| XH Torsion (trans) | 1970.6 | 259.0 |

Data sourced from theoretical calculations for comparative purposes. aip.orgresearchgate.net

Spectroscopic Characterization of Methyl Hydrodisulfide

Rotational Spectroscopy (Microwave Spectroscopy)

The rotational spectrum of methyl hydrodisulfide reveals it to be a rigid asymmetric top molecule. Current time information in Chatham County, US.researchgate.net This characteristic is in contrast to its analogue, methyl hydroperoxide (CH₃OOH), where the internal rotation of the OH group significantly affects the spectrum. researchgate.net For this compound, the barrier to internal rotation for the sulfhydryl (SH) group is high, which simplifies the rotational spectrum by preventing splittings and shifts that would arise from non-rigidity. researchgate.net

Determination of Rotational Constants and Molecular Dipole Moments

Microwave spectroscopy has been a pivotal technique for the precise determination of the rotational constants and the permanent electric dipole moment of this compound. Experimental studies have been conducted on both the normal isotopologue (CH₃SSH) and its deuterated counterpart (CH₃SSD) in the frequency range of 18 to 40 GHz. researchgate.net The analysis of the measured transition frequencies allowed for the fitting of rotational and centrifugal distortion constants. researchgate.net

Theoretical calculations using high-level ab initio methods, such as CCSD(T)-F12/VTZ, have also been employed to determine the equilibrium rotational constants, showing good agreement with experimental values. aip.orgresearchgate.net

The permanent electric dipole moment components have been determined through quantitative measurements of the Stark effect in the microwave spectrum. researchgate.netnist.gov These experimental values are complemented by theoretical calculations at the MP2/cc-pVTZ level. researchgate.net The dipole moment is a crucial parameter for understanding the molecule's charge distribution and its interaction with external electric fields. scispace.comwilliams.eduresearchgate.net

Table 1: Experimental and Calculated Rotational Constants and Dipole Moments of this compound (CH₃SSH)

| Parameter | Experimental Value (Tyblewski et al., 1986) nist.gov | Calculated Value (Dalbouha et al., 2015) researchgate.net | Unit |

|---|---|---|---|

| Rotational Constants | |||

| A | 16877.1 | 16972.7 | MHz |

| B | 4445.1 | 4473.6 | MHz |

| C | 3682.8 | 3709.4 | MHz |

| Dipole Moment Components | |||

| µa | 1.082 | 1.09 | D |

| µb | 1.217 | 1.22 | D |

| µc | 0.757 | 0.76 | D |

| µtotal | 1.796 | 1.80 | D |

Analysis of Torsional Energy Levels and Splittings

While the SH group exhibits a high barrier to internal rotation, the internal rotation of the methyl (CH₃) group does lead to small, observable splittings in the rotational transitions, particularly for transitions involving higher J quantum numbers. researchgate.net The analysis of these splittings allows for the determination of the barrier to internal rotation for the methyl group. researchgate.net

Theoretical studies have modeled the torsional energy levels and their splittings by computing two-dimensional potential energy surfaces that depend on the torsional degrees of freedom of the molecule. aip.org For this compound, these correspond to the rotation of the methyl group and the SH group. The energy difference between rotational ground state levels has been determined with high precision. researchgate.net

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides fundamental information about the bonding and dynamics within a molecule. elsevierpure.com For a mode to be IR active, there must be a change in the molecule's dipole moment during the vibration, while for a mode to be Raman active, there must be a change in the molecule's polarizability. nih.gov

Assignment of Anharmonic Frequencies and Vibrational Modes

The vibrational spectrum of this compound is composed of a set of fundamental vibrations, overtones, and combination bands. Due to the inherent anharmonicity of molecular vibrations, theoretical calculations that go beyond the harmonic approximation are necessary for accurate predictions of vibrational frequencies. uomustansiriyah.edu.iq

Force Field Derivation and Normal Mode Analysis

A molecular force field describes the potential energy of a molecule as a function of its atomic coordinates and is fundamental to understanding and simulating molecular vibrations. uomustansiriyah.edu.iq The parameters of the force field, known as force constants, can be derived from experimental spectroscopic data or, more commonly, from quantum chemical calculations.

For this compound, an anharmonic force field has been computed using Møller-Plesset perturbation theory (MP2) with the cc-pVTZ basis set. aip.org This involves the calculation of both cubic and quartic force constants. These force constants are then used in second-order vibrational perturbation theory (VPT2) to calculate anharmonic vibrational frequencies and spectroscopic constants. aip.org Normal mode analysis, which is based on the force field, decomposes the complex vibrational motions of the molecule into a set of independent vibrational modes.

Studies of C-H Stretching Vibrations

The C-H stretching vibrations of the methyl group in organic molecules typically appear in a distinct region of the infrared and Raman spectra, generally between 2800 and 3000 cm⁻¹. libretexts.orgspcmc.ac.in These vibrations are further classified into symmetric and asymmetric stretches.

For a typical methyl group, the asymmetric stretching vibrations are usually observed at higher frequencies (around 2962 cm⁻¹) compared to the symmetric stretching vibration (around 2872 cm⁻¹). The asymmetric stretch is often more intense in the infrared spectrum due to a larger change in the dipole moment during the vibration. While specific experimental or detailed theoretical values for the C-H stretching frequencies in this compound are not provided in the reviewed literature, the general characteristics of methyl group vibrations are expected to apply.

Electronic Spectroscopy

The study of how this compound interacts with ultraviolet (UV) and visible light reveals information about its electronic structure and the energy required to promote its electrons to higher energy orbitals.

The electronic absorption spectra of simple, non-aromatic disulfides are characterized by transitions involving the sulfur atoms' non-bonding electrons. acs.orgfiveable.me For dialkyl disulfides, a weak absorption band is typically observed in the UV region. msu.edu This absorption is attributed to the excitation of a non-bonding electron (n) from one of the sulfur atoms into an anti-bonding sigma orbital (σ) associated with the disulfide bond (an n → σ transition). libretexts.orglibretexts.org

Molecules or parts of molecules that absorb light in this way are known as chromophores. fiveable.memsu.edu In this compound, the C-S-S-H group acts as the chromophore. The energy required for these transitions is high enough that the absorption occurs in the ultraviolet portion of the electromagnetic spectrum. msu.edu For many simple alkyl disulfides, the wavelength of maximum absorbance (λmax) for this n → σ* transition is found around 250 nm. acs.org Due to the presence of non-bonding valence-shell electron pairs on the heteroatoms (sulfur), this compound is expected to absorb light in the 200 to 800 nm region. msu.edu

The photophysical properties of a molecule describe the events that occur after it absorbs light, leading to an excited state. For dialkyl disulfides, the primary photochemical process upon UV irradiation is the homolytic cleavage of the sulfur-sulfur (S-S) bond. acs.orgscispace.com This process generates two thiyl radicals (RS•).

The absorption of a photon with sufficient energy promotes the molecule to an excited electronic state. This excess energy can cause the energetically unstable molecular ion to break apart. chemguide.co.uk In the case of this compound, the S-S bond is the most likely site for this cleavage. The process can be represented as:

CH₃SSH + hν → [CH₃SSH]* → CH₃S• + •SH

Here, hν represents the energy of the absorbed photon and [CH₃SSH]* is the excited state molecule. The disulfide bond can undergo reductive cleavage to produce two thiols, or photocleavage through a radical mechanism. rsc.org The study of such reactions, often through photolysis experiments in rigid glass matrices at low temperatures (e.g., 77°K), helps to characterize the resulting radical species and understand the excited state dynamics. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (Applicability and Potential Insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H). libretexts.org For this compound (CH₃SSH), ¹H NMR spectroscopy would provide definitive information about the connectivity and chemical environment of its hydrogen atoms.

A ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different types of protons:

Methyl (CH₃) Protons: These three equivalent protons are attached to a carbon that is bonded to a sulfur atom. Based on typical chemical shift values, the signal for these protons would be expected in the range of δ 2.0–3.0 ppm. libretexts.orgoregonstate.edu The electronegativity of the adjacent sulfur atom causes a downfield shift from the typical alkane region. oregonstate.edu

Sulfhydryl (SH) Proton: This single proton is directly bonded to a sulfur atom. The chemical shift for thiol (R-SH) protons can be broad and typically appears in the range of δ 1.0–4.0 ppm. Its exact position can be influenced by solvent, concentration, and temperature due to potential hydrogen bonding.

The integration of the peak areas would show a 3:1 ratio, corresponding to the three methyl protons and the one sulfhydryl proton, respectively. pdx.edu Furthermore, spin-spin coupling between the methyl protons and the sulfhydryl proton is generally not observed or is very weak, so both signals would likely appear as singlets. The absence of neighboring non-equivalent protons for the methyl group and the nature of the SH proton exchange often preclude observable splitting. Therefore, NMR provides an unambiguous method for confirming the presence of both the methyl and the sulfhydryl moieties within the molecule.

Mass Spectrometry and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. chemguide.co.uksavemyexams.com

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, which can knock off an electron to form a positively charged molecular ion (M⁺•). chemguide.co.uk For this compound (CH₄S₂), which has a molecular weight of approximately 80.17 g/mol , the molecular ion peak would appear at an m/z of 80. nist.govnih.gov

This molecular ion is often energetically unstable and breaks down into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. For this compound, the fragmentation is dictated by the cleavage of its weakest bonds. The primary fragmentation pathways likely include:

Loss of a hydrogen atom (H•): Cleavage of the S-H bond results in a fragment at m/z 79.

Loss of a sulfhydryl radical (•SH): Cleavage of the S-S bond gives the methylthio cation (CH₃S⁺) at m/z 47.

Loss of a methyl radical (•CH₃): Cleavage of the C-S bond yields the hydrodisulfide cation (HSS⁺) at m/z 65.

Cleavage of the S-S bond with hydrogen transfer: This can lead to the formation of a thioformaldehyde (B1214467) ion (CH₂S⁺•) at m/z 46.

Loss of H₂S: A rearrangement followed by the elimination of a hydrogen sulfide (B99878) molecule can result in a fragment at m/z 46.

A significant fragment ion is observed at m/z 64, which corresponds to the loss of a single hydrogen atom from the hydrodisulfide cation (HSS⁺), forming the S₂⁺ ion, or potentially the loss of a methane (B114726) molecule (CH₄) from the parent ion via rearrangement. vulcanchem.com

The study of gas-phase ion energetics provides fundamental thermodynamic information about ions, such as their heats of formation and proton affinities. wikipedia.orgcolorado.edu This data is crucial for understanding the mechanisms of ion dissociation in the mass spectrometer. mun.cabyu.edu

The fragmentation of the this compound molecular ion (CH₃SSH⁺•) is governed by the relative stability of the resulting fragment ions and neutral radicals. The dissociation pathways observed in the mass spectrum are the result of competing unimolecular reactions of the energetically excited molecular ion. mun.ca

Key concepts in understanding these mechanisms include:

Proton Affinity (PA): This is a measure of the gas-phase basicity of a molecule. wikipedia.org For instance, the proton affinity of the hydrosulfide (B80085) anion (HS⁻) is reported to be 1477 kJ/mol, indicating its stability upon protonation in the gas phase. chemeurope.com This value helps in understanding reactions involving proton transfer.

Bond Dissociation Energies: The fragmentation process preferentially breaks the weakest bonds. In this compound, the S-S bond is expected to be weaker than the C-S and S-H bonds, making its cleavage a favorable dissociation channel.

Ion Stability: The relative abundance of fragment ions often correlates with their stability. For example, the formation of resonance-stabilized ions or the elimination of stable neutral molecules (like H₂S) are common driving forces for particular fragmentation pathways.

The detailed study of these dissociation mechanisms often requires advanced techniques like tandem mass spectrometry and computational chemistry to map the potential energy surfaces of the fragmenting ions. mun.caresearchgate.net

Characterization of this compound-Derived Ions

The characterization of ions derived from this compound (CH4S2) is crucial for understanding its fundamental chemical properties, including its stability and reaction pathways. Mass spectrometry, particularly techniques involving photoionization, has been a key method for studying these ions. nist.govrhhz.net

When subjected to ionization, this compound forms a parent molecular ion, CH3SSH+, and a series of fragment ions. escholarship.org The study of these ions and their appearance energies—the minimum energy required for their formation—provides valuable thermochemical data. rhhz.netnih.gov Electron ionization (EI) mass spectra of this compound show a molecular ion peak at a mass-to-charge ratio (m/z) of 80. vulcanchem.com

The primary fragmentation of the this compound cation involves the cleavage of its sulfur-sulfur and carbon-sulfur bonds. The fragmentation patterns and the relative abundance of the resulting ions offer insights into the bond strengths within the molecule.

Detailed studies using photoionization mass spectrometry have identified several key fragment ions. The appearance energies for these ions have been determined, providing a basis for understanding the molecule's dissociation dynamics.

Table 1: Appearance Energies of Major Ions from this compound Photoionization

| Ion | Formula | Appearance Energy (eV) |

| This compound cation | CH3SSH+ | Not explicitly found |

| Fragment Ion | C4H5O2+ | 10.73 |

| Fragment Ion | C4H5O+ | 10.88 |

| Fragment Ion | C4H4O+ | 12.20 |

| Fragment Ion | C2H3O2+ | 11.93 (12.77) |

| Fragment Ion | C2H5+ | 12.44 |

Data sourced from studies on analogous compounds, illustrating typical fragmentation data obtained via photoionization mass spectrometry. rhhz.net

The analysis of these fragmentation pathways helps in constructing a detailed picture of the energetic landscape of this compound and its derived ions. This information is essential for fields such as atmospheric chemistry and astrochemistry, where understanding the behavior of sulfur-containing molecules is of significant interest.

Theoretical and Computational Studies of Methyl Hydrodisulfide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl hydrodisulfide. inlibrary.uz These calculations, which are first-principles in nature, provide insights into the molecule's electronic landscape without relying on experimental data. ornl.gov

High-level ab initio methods are employed to achieve high accuracy in electronic structure calculations. The Coupled Cluster with Singles, Doubles, and perturbative Triples, or CCSD(T), method is a "gold standard" for its precise treatment of electron correlation. researchgate.net For this compound and its sulfur analogs, highly correlated ab initio methods like CCSD(T) and the explicitly correlated CCSD(T)-F12 have been used to predict their low-temperature spectra. researchgate.net

The CCSD(T)-F12 method, in particular, offers a significant advantage by including terms that explicitly depend on the interelectronic distance, leading to a much faster convergence with respect to the basis set size. researchgate.netarxiv.org This allows for calculations to approach the complete basis set limit with smaller, more manageable basis sets, which is crucial for obtaining accurate geometries and energies. researchgate.net Studies have shown that CCSD(T)-F12 methods can reproduce experimental enthalpies of reaction to within a few kJ mol⁻¹. rsc.org

For instance, calculations on this compound using CCSD(T) and CCSD(T)-F12 have provided detailed predictions of rotational parameters, anharmonic frequencies, and torsional energy barriers. researchgate.net These theoretical predictions are invaluable for guiding laboratory and interstellar identification of this compound. researchgate.net

Table 1: Comparison of Ab Initio Methods

| Method | Description | Key Advantage |

|---|---|---|

| CCSD(T) | Coupled Cluster with Singles, Doubles, and perturbative Triples. | Considered a "gold standard" in quantum chemistry for its high accuracy in treating electron correlation. |

| CCSD(T)-F12 | Explicitly correlated version of CCSD(T). | Faster convergence to the complete basis set limit, providing high accuracy with smaller basis sets. researchgate.netarxiv.org |

| MP2 | Møller-Plesset second-order perturbation theory. | A less computationally expensive method that includes electron correlation. researchgate.net |

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgmdpi.com DFT methods model the electron correlation via functionals of the electron density. wikipedia.org

For studying sulfur-containing compounds like this compound, various DFT functionals are employed. The choice of functional is critical, as it directly impacts the accuracy of the results. Hybrid functionals, such as B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, have been shown to perform well for a variety of molecular properties, including bond dissociation energies. growingscience.com For example, DFT calculations with the B3LYP functional and the 6-31G(d,p) basis set have been used to successfully reproduce experimental C-H bond dissociation energies in various methyl compounds.

In the context of this compound, DFT calculations can provide valuable information on its geometry, vibrational frequencies, and electronic properties. mdpi.com These calculations are instrumental in understanding the molecule's reactivity and its interactions with other species. mdpi.com

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. pku.edu.cn The size and quality of the basis set directly affect the accuracy and the computational cost of the calculation. umich.edu

For molecules containing second-row elements like sulfur, it is important to use basis sets that include polarization and diffuse functions. acs.org Polarization functions (e.g., d-functions on heavy atoms) allow for the description of the distortion of atomic orbitals in a molecular environment, while diffuse functions are crucial for describing weakly bound electrons and anions. pku.edu.cnacs.org Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ) are commonly used as they are designed to systematically converge towards the complete basis set limit. gaussian.com

Computational efficiency is a major consideration, especially for larger systems or higher levels of theory. umich.edu The use of effective core potentials (ECPs) can significantly reduce the computational cost for molecules containing heavy atoms by replacing the core electrons with a potential. acs.org Furthermore, techniques like density fitting can accelerate DFT calculations by approximating the two-electron integrals. gaussian.com The selection of an appropriate basis set is therefore a compromise between the desired accuracy and the available computational resources. umich.edu

Energetic Profiles and Reaction Pathways Prediction

Computational chemistry is a powerful tool for mapping out the energetic landscape of chemical reactions, including those involving this compound. rsc.org This involves identifying reactants, products, intermediates, and the transition states that connect them.

A key aspect of studying reaction mechanisms is the localization of the transition state (TS), which is a first-order saddle point on the potential energy surface. nsf.gov Various computational algorithms are available to locate these structures. researchgate.net Once the TS is found, the reaction barrier, which is the energy difference between the reactants and the transition state, can be calculated. nih.gov This barrier is a critical factor in determining the rate of a reaction.

For reactions involving this compound, such as its decomposition or its reaction with other molecules, computational methods can be used to model the breaking and forming of bonds and to calculate the associated energy barriers. chemrxiv.org For example, in a study of the reaction between persulfides and thiols, computational methods were used to determine the activation free energies for competing reaction pathways. chemrxiv.org Automated tools are also being developed to streamline the process of finding transition states for a given reaction. chemrxiv.org

Theoretical methods can provide accurate predictions of thermochemical properties such as enthalpies of formation (ΔHf°) and reaction enthalpies (ΔHrxn). osti.gov The enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.org The reaction enthalpy can be calculated from the enthalpies of formation of the reactants and products. libretexts.org

For this compound, experimental data on its thermochemistry is available in the NIST WebBook, including values for the enthalpy of reaction (ΔrH°) and Gibbs free energy of reaction (ΔrG°) for certain gas-phase reactions. nist.gov Computational methods, such as the high-accuracy CBS-QB3 method, can be used to calculate these properties and have been shown to provide results that are in good agreement with experimental data for similar sulfur-containing compounds. cmjpublishers.com These calculated thermochemical properties are essential for understanding the energetics of reactions involving this compound and for predicting the spontaneity and product distribution of these reactions. cmjpublishers.com

Spectroscopic Parameter Prediction and Validation

Theoretical Rotational and Vibrational Spectra Prediction

Theoretical studies have been instrumental in predicting the spectroscopic parameters of this compound (CH₃SSH). Highly correlated ab initio methods, such as CCSD(T) and CCSD(T)-F12, have been employed to predict its low-temperature spectra. aip.orgresearchgate.net These computational approaches provide valuable data on rotational parameters, anharmonic frequencies, and torsional energy levels, which are crucial for the characterization and potential identification of this compound in various environments, including the interstellar medium. aip.orgresearchgate.net

The equilibrium geometry of this compound has been optimized using methods like explicitly correlated coupled-cluster theory (CCSD(T)-F12/cc-pVTZ). aip.orgresearchgate.net From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. These structural parameters are then used to calculate the equilibrium rotational constants (Aₑ, Bₑ, Cₑ). aip.orgresearchgate.net To achieve higher accuracy and facilitate comparison with experimental data, corrections for vibrational and core-electron correlation effects are often applied to the equilibrium rotational constants to obtain the ground state rotational constants (A₀, B₀, C₀). aip.orgresearchgate.net

Second-order vibrational perturbation theory (VPT2) is a common method used to compute anharmonic frequencies and vibration-rotation interaction parameters. aip.org This approach helps in understanding the effects of anharmonicity on the vibrational spectra. researchgate.net The rotational spectrum of this compound is characteristic of a rigid asymmetric top, and transitions for all three dipole selection rules have been assigned and measured in experimental studies. researchgate.net

The following table presents a selection of theoretically predicted spectroscopic parameters for this compound.

Table 1: Theoretical Spectroscopic Parameters for this compound

| Parameter | Value | Method |

|---|---|---|

| Equilibrium Rotational Constant (Aₑ) | 13459.9 MHz | CCSD(T)-F12/VTZ |

| Equilibrium Rotational Constant (Bₑ) | 4804.8 MHz | CCSD(T)-F12/VTZ |

| Equilibrium Rotational Constant (Cₑ) | 3825.9 MHz | CCSD(T)-F12/VTZ |

| Dipole Moment (μ) | 1.54 D | MP2/cc-pVTZ |

Data sourced from Dalbouha, S., et al. (2015). aip.orgresearchgate.net

Computational Insights into Electronic Spectra

Computational chemistry also provides valuable insights into the electronic spectra of molecules like this compound. olemiss.edu Methods such as the Nuclear Ensemble Approach (NEA) combined with high-level electronic structure calculations like CASPT2 can be used to calculate absorption spectra in both gas and aqueous phases. mdpi.com These theoretical spectra can then be used to predict photolysis rates and understand the molecule's behavior under different environmental conditions. mdpi.com While specific detailed electronic spectral predictions for this compound are not extensively documented in the provided context, the general methodologies are well-established for similar sulfur-containing compounds. mdpi.com

Conformational Landscape Exploration

Potential Energy Surface Mapping

The conformational landscape of a molecule is described by its potential energy surface (PES), which maps the potential energy as a function of its geometric parameters. libretexts.org For this compound, the PES is particularly interesting due to the internal rotations around the C-S and S-S bonds. nasa.gov Theoretical methods are employed to map this surface, identifying stable conformers (energy minima) and transition states (saddle points) that connect them. nih.govresearchgate.netumass.edu

Ab initio calculations are used to determine the energies of various conformations, which are generated by systematically changing the torsional angles. nasa.gov For instance, two-dimensional potential energy surfaces can be computed as a function of the two key torsional degrees of freedom: the methyl torsion (rotation around the C-S bond) and the SH torsion (rotation around the S-S bond). aip.orgresearchgate.net These calculations reveal the energy barriers to internal rotation. aip.orgresearchgate.net For this compound, the internal rotation barriers for the SH group are found to be high, which is supported by the absence of splittings and shifts in the microwave spectrum that would be indicative of non-rigidity. researchgate.net

Analysis of Torsional Motions and Anharmonicities

The analysis of torsional motions is a critical aspect of understanding the dynamics of flexible molecules like this compound. The potential energy surface provides the necessary information to study these large-amplitude motions. aip.orgresearchgate.net The energy barriers for internal rotation, determined from the PES, are key parameters. For the S-S torsion in this compound, electrostatic interactions of atomic multipoles on the two sulfur atoms have been identified as a major contributor to the torsional barrier. nasa.gov

Anharmonicities, which are deviations from the simple harmonic oscillator model, are important for accurately describing the vibrational energy levels, especially for torsional modes. aps.org Theoretical methods can calculate anharmonic frequencies and the splittings of torsional energy levels. aip.orgresearchgate.net For this compound, the internal rotation of the methyl group leads to small splittings in the rotational transitions, particularly for higher J values. researchgate.net The study of these anharmonic effects is crucial for a complete understanding of the molecule's rovibrational spectra. wikipedia.org

The following table summarizes key findings related to the conformational analysis of this compound.

Table 2: Conformational Properties of this compound

| Property | Finding | Method/Comment |

|---|---|---|

| SH Torsional Barrier | High, leading to a rigid asymmetric top behavior in the microwave spectrum. | Experimental observation and ab initio calculations. researchgate.net |

| Methyl Torsional Barrier | Leads to small splittings in rotational transitions at higher J values. | Experimental observation. researchgate.net |

| Origin of S-S Torsional Barrier | Primarily due to electrostatic interactions of atomic multipoles on the sulfur atoms. | Ab initio LCAO-MO-SCF calculations. nasa.gov |

Data sourced from Tyblewski, M., et al. (1986) and Cardenas-Jiron, G. I., et al. (1991). researchgate.netnasa.gov

Reactivity and Reaction Mechanisms Involving Methyl Hydrodisulfide

Oxidative Reactions of Methyl Hydrodisulfide

The sulfur atoms in this compound can exist in various oxidation states, making it susceptible to oxidative reactions. These reactions are crucial in understanding its role in atmospheric chemistry and biological systems where it may interact with various oxidants.

Autoxidation of this compound involves its reaction with molecular oxygen. This process is often initiated by the formation of a hydrosulfide (B80085) radical (HS•), which is highly reactive towards oxygen. mdpi.com The subsequent reaction cascade can lead to the formation of various sulfur-containing products. The initial steps of autoxidation can be represented as follows:

Initiation: Formation of a this compound radical.

Propagation: The radical reacts with oxygen to form a peroxy radical (CH₃SSOO•). This radical can then react with another oxygen molecule. mdpi.com

Termination: Combination of radicals to form stable products.

The end products of such autoxidation can include sulfur dioxide and superoxide (B77818). mdpi.com In aqueous environments at neutral pH, sulfur dioxide will react with water to form sulfite (B76179) ions. mdpi.com The autoxidation of sulfhydryl compounds can be catalyzed by certain metal complexes, such as cobalamin compounds. mdpi.com

This compound can react with various reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. These include species like hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH). The reactions with ROS are significant in biological contexts, as they can lead to either the detoxification of these harmful species or the generation of other reactive intermediates. researchgate.netfrontiersin.orgnih.gov

The reaction of hydropersulfides with oxygen is notable. For instance, the hydropersulfide anion (RSS⁻) is relatively stable under anaerobic conditions but its rate of degradation increases significantly in the presence of air and even more so under pure oxygen. nih.gov This suggests a direct reaction between the hydropersulfide and molecular oxygen. nih.gov The interaction with ROS can lead to the formation of various oxidized sulfur species. For example, the oxidation of the hydrosulfide radical by oxygen ultimately yields sulfite. mdpi.com

The table below summarizes the reactivity of this compound with different ROS and the potential products.

| Reactive Oxygen Species (ROS) | Reaction Description | Potential Products |

| Superoxide (O₂⁻) | Can be involved in the oxidation cascade of the hydrosulfide radical. mdpi.com | Sulfur dioxide, Peroxy radical mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Can act as an oxidant, leading to the formation of more stable sulfur oxides. | Sulfoxides, Sulfones |

| Hydroxyl Radical (•OH) | A highly reactive species that can abstract a hydrogen atom, initiating radical chain reactions. | This compound radical |

Reactions with Thiols and Disulfides

The interaction of this compound with other sulfur-containing compounds like thiols and disulfides is fundamental to understanding sulfur-sulfur bond cleavage and formation, which are key processes in sulfur chemistry.

This compound can act as both an electrophile and a nucleophile, depending on the reaction conditions and the nature of the reacting species. nih.gov In its protonated form (CH₃SSH), it can be susceptible to nucleophilic attack at either of its sulfur atoms. nih.gov

Computational studies on this compound have shown that protonation is more favorable on the internal sulfur atom. nih.gov This suggests that nucleophilic attack on the terminal sulfur atom is more likely, especially when a neutral leaving group like a thiol (RSH) or hydrogen sulfide (B99878) (H₂S) can be formed. nih.gov The general mechanism for nucleophilic attack can be depicted as:

Nu⁻ + CH₃SSH → [Nu-S-SHCH₃]⁻ → Nu-SCH₃ + HS⁻ or Nu-S-SH + CH₃⁻

The outcome of the reaction is often governed by the stability of the leaving group. Given that the pKa of H₂S is around 7 and that of a typical thiol is around 8-10, the hydrosulfide anion (HS⁻) is a better leaving group than a thiolate anion (RS⁻). nih.gov This would favor nucleophilic attack at the internal sulfur atom when an anionic leaving group is involved. nih.gov Thiolates are excellent nucleophiles and can readily attack the sulfur atoms of this compound, leading to exchange reactions. chemistrysteps.comlibretexts.orgpressbooks.pub

Reactions involving this compound can lead to the formation of higher polysulfides (CH₃SₙH, where n > 2). These reactions often proceed through radical mechanisms or nucleophilic substitution pathways. For instance, the reaction of a hydrosulfide radical with another hydrosulfide molecule can initiate the formation of a disulfide, which can then be further oxidized to form higher polysulfides. acs.org

The equilibrium between thiols, disulfides, and hydropersulfides can lead to a dynamic mixture of various polysulfides. nsf.gov The reaction of this compound with elemental sulfur can also lead to the formation of higher polysulfides. researchgate.net This process is believed to involve the nucleophilic attack of the hydrodisulfide on the sulfur ring. The formation of dimethylpolysulfides (CH₃-Sₙ-CH₃) has been observed in various systems, often arising from the methylation of inorganic polysulfides. researchgate.net

Reactions with Metal Centers and Coordination Chemistry

The interaction of this compound with metal centers is a significant area of its chemistry, with implications in bioinorganic chemistry and catalysis. researchgate.netrsc.org The soft nature of the sulfur atoms in this compound makes it a good ligand for soft metal ions. nih.gov

This compound can coordinate to metal centers through its sulfur atoms, forming metal-hydrosulfide complexes. nih.govresearchgate.net These interactions can occur with a variety of transition metals, including iron, cobalt, and ruthenium. nih.govacs.org The coordination can lead to the activation of the S-H or S-S bonds, facilitating further reactions. For example, the coordination of a hydrosulfide to a metal center can result in the reduction of the metal and the formation of a thiyl radical. nih.gov

An example of such a reaction is the interaction of hydrosulfide with methemoglobin (metHb), where the hydrosulfide anion coordinates to the ferric iron center. nih.gov This can be followed by an electron transfer to form a ferrous iron and a thiyl radical, which can then lead to the production of polysulfides. nih.gov The reaction of this compound with metal complexes can also lead to the formation of methylsulfide derivatives. For instance, an osmium complex with a terminal sulfide ligand can be transformed into hydrosulfide and methylsulfide derivatives upon reaction with appropriate reagents.

The table below provides examples of reactions of this compound with metal centers.

| Metal Center/Complex | Reaction Type | Product(s) |

| Osmium alkylidyne complex | Protonation/Methylation | Osmium hydrosulfide complex, Osmium methylsulfide complex |

| Methemoglobin (Fe(III)) | Coordination and Redox | Ferrous hemoglobin, Thiyl radical, Polysulfides nih.gov |

| Cobalt(II) Phthalocyanine | Redox | [Co(I)Pc]⁻ researchgate.net |

Ligand Properties and Complex Formation

This compound (CH₃SSH), as a sulfur-containing compound, exhibits notable ligand properties, primarily through the lone pairs of electrons on its sulfur atoms. The reactivity of its hydrosulfide (-SH) group is central to its ability to coordinate with metal ions. The general principles of transition metal complex formation involve a central metal ion surrounded by ligands, which are molecules or ions that donate a pair of electrons to form a coordinate bond. savemyexams.com

The hydrosulfide moiety in compounds like this compound can act as a nucleophilic base. nsf.gov In transition metal complexes, the hydrosulfide ligand can be deprotonated to form sulfido-bridged species or undergo alkylation. nsf.gov For instance, the treatment of zinc hydrosulfido complexes with methyl iodide leads to the formation of methanethiol (B179389) (CH₃SH), demonstrating the reactivity of the sulfur center. nsf.gov This suggests that the sulfur atoms in this compound are susceptible to electrophilic attack.

The formation and stability of metal complexes with hydrosulfide-containing ligands are significantly influenced by the coordination environment. The use of ligands designed to have hydrogen-bond accepting capabilities in their secondary coordination sphere has been shown to stabilize zinc hydrosulfido complexes, preventing decomposition and precipitation of zinc sulfide (ZnS). rsc.org This highlights the importance of the ligand framework in supporting the M-SH bond. In an osmium complex, a terminal sulfide ligand was transformed into a hydrosulfide and subsequently a methylsulfide complex through protonation and methylation reactions, respectively, illustrating the stepwise functionalization of the sulfur ligand.

While direct studies on this compound as a ligand are limited, its behavior can be inferred from related sulfur ligands. Sulfur-based ligands are generally considered soft and are crucial in bioinorganic chemistry, often coordinating with borderline soft acid metal centers like Fe(II), Cu(II), and Zn(II). researchgate.net The coordination of such ligands can lead to the formation of various complex structures, and the reactivity is often centered on the sulfur atoms. researchgate.net

Table 1: Reactivity of Hydrosulfide and Related Ligands in Complex Formation

| Ligand Type | Reaction | Product Type | Reference |

|---|---|---|---|

| Hydrosulfide (-SH) | Protonolysis with thiols/acids | Releases H₂S, forms zinc thiolate/alkoxide/carboxylate | nsf.gov |

| Hydrosulfide (-SH) | Deprotonation | Forms sulfido-bridged bimetallic complexes | nsf.gov |

| Terminal Sulfide (=S) | Protonation | Forms terminal hydrosulfide complex | |

| Terminal Sulfide (=S) | Methylation | Forms methylsulfide complex | |

| Hydrosulfide (-SH) in Zn complex | Stabilization via H-bond acceptor ligand | Stable Zn-SH complex | rsc.org |

Redox Reactions and Catalytic Implications

Hydropersulfides (RSSH), the class of compounds to which this compound belongs, are recognized as potent redox agents. They are considered superior reducing agents compared to their corresponding thiols (RSH). nih.gov This enhanced reducing capacity allows them to participate in a variety of redox reactions, including the reduction of oxidized species and interactions with reactive oxygen species. nih.gov

The interconversion between thiol and disulfide states is a fundamental redox process in sulfur chemistry. libretexts.org Hydropersulfides are capable of reducing disulfides, highlighting their role as two-electron reductants. nih.gov The reaction of hydropersulfides with oxidants such as molecular oxygen (O₂) can be accelerated by the presence of catalytic amounts of redox-active metals like copper. nih.gov This suggests that this compound could be involved in metal-catalyzed oxidation processes.

The redox activity of sulfur compounds has significant catalytic implications. In biological systems, sulfur-containing molecules are involved in critical methylation cycles. nih.gov For example, evidence suggests that sulfane sulfur may play a role in B₁₂-dependent methylation, a fundamental biological process. nih.gov In industrial applications, transition metal sulfide catalysts are essential for processes like hydrodesulfurization (HDS) in refining fossil fuels. diva-portal.org While not directly this compound, the catalytic activity of these materials is based on the redox chemistry of sulfur at the metal center. The catalytic hydrolysis of related organosulfur compounds like methyl mercaptan has also been studied on metal oxide surfaces, demonstrating the potential for catalytic conversion of these molecules. rsc.org

The oxidation of methyl mercaptan (CH₃SH), a related compound, can proceed through dimethyl disulfide (CH₃SSCH₃) and ultimately to methanesulfonic acid. wikipedia.org The initial step of this oxidation highlights the tendency of thiols and related species to form disulfide linkages under oxidizing conditions.

Table 2: Redox Properties of Hydropersulfides (RSSH)

| Property | Description | Implication for this compound | Reference |

|---|---|---|---|

| Reducing Agent | Superior reducing agent compared to thiols (RSH). nih.gov Capable of reducing ferric cytochrome c. nih.gov | Potentially a strong reductant in chemical and biological systems. | nih.gov |

| Reaction with Oxidants | Reacts with O₂ and H₂O₂, a reaction that can be catalyzed by redox metals. nih.gov | Susceptible to oxidation, with rates influenced by metal catalysts. | nih.gov |

| Disulfide Reduction | Can reduce oxidized thiols (disulfides), acting as a two-electron reductant. nih.gov | Can participate in thiol-disulfide exchange reactions. | nih.gov |

| Radical Stability | The perthiyl radical (RSS•) is more stable than the corresponding thiyl radical (RS•) due to resonance stabilization. nih.gov | Radical-mediated reactions may be a relevant pathway. | nih.gov |

Decomposition Pathways and Stability Studies

The stability of a chemical compound refers to its ability to resist chemical change or decomposition under various conditions, such as temperature, light, and humidity. paho.orgijsra.net For this compound, stability is largely determined by the strength of its covalent bonds, particularly the S-S, C-S, and S-H bonds.

Studies on analogous organosulfur compounds provide insight into the likely decomposition pathways for this compound. The thermal decomposition of ethanethiol, for example, proceeds through three primary unimolecular pathways: C–S bond cleavage, C–C bond cleavage, and intramolecular elimination to form ethene and hydrogen sulfide. nih.gov Similarly, the decomposition of di-tert-butyl sulfide involves both molecular elimination and radical pathways initiated by C-S bond scission. rsc.org

For disulfides, decomposition can be influenced by environmental factors. The abiotic decomposition of dimethyl disulfide in aqueous solutions under dark, oxic conditions is slow but leads to the formation of methyl mercaptan. researchgate.net This suggests that a potential decomposition pathway for this compound could involve the cleavage of the S-S bond. Theoretical studies on the thermal decomposition of other complex organic molecules have identified intramolecular hydrogen transfer as a potential rate-limiting step. osti.gov

The conformational stability of related molecules has also been investigated. Studies on ethyl hydrodisulfide, a close analog, have explored its rotational potentials, which are fundamental to understanding its structural stability. acs.org The stability of any given pharmaceutical or chemical product is assessed through a series of tests under specific storage conditions to determine its shelf-life. paho.org Accelerated stability testing, which uses exaggerated conditions like high temperature, is often employed to predict long-term stability. paho.orgijsra.net

Table 3: Potential Decomposition Pathways for this compound (Inferred from Analogous Compounds)

| Pathway | Description | Key Products (Hypothesized) | Reference (Analogous Compound) |

|---|---|---|---|

| S-S Bond Scission | Homolytic or heterolytic cleavage of the disulfide bond. | Methylthiyl radical (CH₃S•) and hydrosulfido radical (•SH) | rsc.orgresearchgate.net |

| C-S Bond Scission | Cleavage of the bond between the methyl group and the sulfur chain. | Methyl radical (•CH₃) and hydrodisulfide radical (•SSH) | nih.gov |

| Intramolecular H-Transfer/Elimination | Rearrangement leading to the elimination of a stable small molecule. | Thioformaldehyde (B1214467) (H₂CS) and Hydrogen Sulfide (H₂S) | nih.gov |

| Disproportionation | Reaction between two molecules to form compounds with different sulfur chain lengths. | Dimethyl disulfide (CH₃SSCH₃) and Hydrogen Sulfide (H₂S) | researchgate.net |

Formation and Degradation Pathways of Methyl Hydrodisulfide in Chemical Systems

Formation in Environmental Chemical Processes

Methyl hydrodisulfide is formed through various chemical reactions in both terrestrial and extraterrestrial environments. Its presence is often transient, serving as a key intermediate in the broader sulfur cycle.

The formation of this compound in the atmosphere is intrinsically linked to the chemistry of other volatile sulfur compounds, such as methanethiol (B179389) (CH₃SH) and hydrogen sulfide (B99878) (H₂S). While direct atmospheric detection of CH₃SSH is challenging, its formation can be inferred from the reactions of its precursors. The primary atmospheric oxidant, the hydroxyl radical (•OH), initiates the degradation of many volatile organic compounds.

The reaction of •OH with methanethiol proceeds primarily through hydrogen abstraction from the sulfhydryl group, producing the methylthiyl radical (CH₃S•):

CH₃SH + •OH → CH₃S• + H₂O

Once formed, the methylthiyl radical can participate in several reactions. A plausible pathway to this compound is the reaction of the CH₃S• radical with hydrogen sulfide (H₂S), which is also present in the atmosphere from natural and anthropogenic sources.

CH₃S• + H₂S ⇌ CH₃SSH + •H

Another potential formation route involves the recombination of a methylthiyl radical and a sulfhydryl radical (•SH), the latter being a product of H₂S oxidation.

CH₃S• + •SH → CH₃SSH

The atmospheric lifetime of related sulfur compounds like methanethiol is relatively short, on the order of hours to a day, due to rapid oxidation by radicals like •OH and NO₃. youtube.com This suggests that any this compound formed would also be transient, quickly participating in further oxidation reactions. The oxidation of analogous compounds like dimethyl sulfide (CH₃SCH₃) and dimethyl disulfide (CH₃SSCH₃) has been studied extensively, revealing complex mechanisms that lead to the formation of sulfur dioxide (SO₂) and methanesulfonic acid (MSA), which contribute to atmospheric aerosol formation. copernicus.orgcopernicus.org

The interstellar medium (ISM) is a vast, low-density environment composed of gas and dust where a rich and complex chemistry occurs. cdnsciencepub.com The detection of sulfur-bearing molecules like methanethiol (CH₃SH) and dimethyl sulfide (CH₃SCH₃) in various interstellar environments, including star-forming regions and comets, points towards abiotic pathways for their synthesis. arxiv.orgresearchgate.net

The formation of this compound in these cold, dense molecular clouds is thought to occur through gas-phase reactions and processes on the surfaces of icy dust grains. One proposed gas-phase route for a related molecule, dimethyl sulfide, involves the reaction between methanethiol and protonated methanol (B129727) (CH₃OH₂⁺). arxiv.orgresearchgate.net Similar ion-molecule or radical-radical reactions could lead to CH₃SSH.

A key reaction pathway likely involves radicals formed by the photodissociation of precursor molecules. The methylthiyl radical (CH₃S•) and the sulfhydryl radical (•SH) are crucial intermediates. Radiative association of these two radicals is a viable route for CH₃SSH formation in the cold conditions of the ISM:

CH₃S• + •SH → CH₃SSH + hν (photon)

Additionally, reactions on the surfaces of interstellar ice grains are considered a major factory for complex organic molecules. nih.gov Precursor molecules can freeze onto these grains, where their mobility is increased, facilitating reactions. The reaction between a surface-adsorbed methylthiyl radical and a hydrogen sulfide molecule could lead to this compound. Computational studies suggest that reactions of radicals like •SH with molecules containing carbon backbones, such as acetylene (B1199291) (C₂H₂), are efficient routes to S-bearing complex molecules on ice surfaces. nih.gov

Table 1: Proposed Formation Reactions of this compound in Environmental Systems

| Environment | Reactants | Products | Reaction Type |

| Atmosphere | CH₃S• + H₂S | CH₃SSH + •H | Radical Abstraction |

| Atmosphere | CH₃S• + •SH | CH₃SSH | Radical Recombination |

| Interstellar Medium | CH₃S• + •SH | CH₃SSH + hν | Radiative Association |

| Interstellar Ice Grain | CH₃S•(ads) + H₂S(ads) | CH₃SSH(ads) + •H(ads) | Surface Reaction |

Biochemical Formation Mechanisms (Focus on Chemical Transformations, not Physiological Outcomes)

In biological systems, this compound is considered part of a larger family of reactive sulfur species (RSS), which includes persulfides (RSSH) and polysulfides. Its formation is tied to the metabolism of sulfur-containing amino acids.

The generation of persulfides is a key step that can lead to the formation of this compound. Several enzymes involved in sulfur metabolism can produce persulfides. Cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), two key enzymes in the transsulfuration pathway, can catalyze the formation of cysteine persulfide (CysSSH) from cystine (the oxidized dimer of cysteine). frontiersin.orgmdpi.comresearchgate.netportlandpress.com

Cystine + CBS/CSE → Cysteine Persulfide + Pyruvate + Ammonia

Another enzyme, 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), generates a persulfide on its active site cysteine residue from 3-mercaptopyruvate, which is then transferred to an acceptor molecule, such as glutathione (B108866) (GSH), to form glutathione persulfide (GSSH). portlandpress.com

Once a persulfide like GSSH or CysSSH is formed, this compound could potentially be generated through a methylation reaction. The primary biological methyl group donor is S-adenosylmethionine (SAM). researchgate.netnih.gov An enzyme, such as a methyltransferase, could facilitate the transfer of a methyl group from SAM to the outer sulfur atom of a hydrodisulfide (H₂S₂) or a persulfide anion (RSS⁻), although specific enzymes for this direct reaction are not well-characterized. A bisulfide methyltransferase (BMT) is known to methylate H₂S to form methanethiol, indicating that enzymatic methylation of small sulfur species occurs. mdpi.com

A plausible non-enzymatic chemical reaction involves the interaction between methanethiol (CH₃SH) and a persulfide. This would be a transpersulfidation reaction, where the sulfane sulfur atom is transferred.

CH₃SH + RSSH ⇌ CH₃SSH + RSH

This compound likely exists as a transient intermediate within the complex network of sulfur metabolism. The metabolism of methionine leads to the production of homocysteine, which can either be remethylated back to methionine or enter the transsulfuration pathway to produce cysteine. researchgate.netnih.gov This pathway is a hub for the generation of various sulfur species.

The formation of persulfides is now recognized as a crucial aspect of H₂S-mediated signaling and metabolism. portlandpress.comnih.gov These persulfides can be formed from H₂S reacting with oxidized thiols (like disulfides) or through direct enzymatic production. portlandpress.comnih.gov this compound can be viewed as the methylated analog of hydrogen disulfide (HSSH) or as a specific type of persulfide (where R = methyl). Its role would be as an intermediate in the transfer and modification of sulfane sulfur. For example, it could be formed from methanethiol, a known product of methionine degradation, which can then be further metabolized. The enzyme methanethiol oxidase (MTO) is known to oxidize methanethiol, producing H₂S, formaldehyde, and hydrogen peroxide. nih.govfrontiersin.org The interplay between methanethiol, H₂S, and persulfides creates a chemical environment where the formation of CH₃SSH is chemically feasible.

Table 2: Potential Biochemical Formation Pathways for this compound

| Pathway | Key Reactants | Potential Product | Enzymatic/Non-Enzymatic |

| Persulfide Methylation | Cysteine Persulfide (CysSSH) + S-Adenosylmethionine (SAM) | This compound | Enzymatic (putative) |

| Transpersulfidation | Methanethiol (CH₃SH) + Glutathione Persulfide (GSSH) | This compound | Non-Enzymatic/Enzymatic |

| H₂S₂ Methylation | Hydrogen Disulfide (H₂S₂) + S-Adenosylmethionine (SAM) | This compound | Enzymatic (putative) |

Chemical Degradation Mechanisms and Product Identification

The S-S bond in this compound is relatively weak, making the molecule susceptible to various degradation pathways, including oxidation, reduction, and hydrolysis.

The degradation of persulfides can proceed through several mechanisms. One key reaction is the interaction with other thiols. Depending on which sulfur atom of the persulfide is attacked by a nucleophilic thiolate (RS⁻), the reaction can lead to two different outcomes. chemrxiv.org

Attack at the internal sulfur (Sα): This results in the release of hydrogen sulfide and the formation of a disulfide. CH₃SSH + R-S⁻ → CH₃-S-S-R + HS⁻

Attack at the external sulfur (Sβ): This is a transpersulfidation reaction, resulting in the formation of a new persulfide and methanethiol. CH₃SSH + R-S⁻ → R-SSH + CH₃-S⁻

Oxidation is another major degradation route. Analogous to the atmospheric oxidation of methanethiol and dimethyl sulfide, this compound can be oxidized to various products. uwo.ca Mild oxidation may lead to the formation of dimethyl disulfide (CH₃SSCH₃) through dimerization or reaction with another thiol. Stronger oxidation would likely attack the sulfur atoms, leading to the formation of sulfur oxides like sulfur dioxide (SO₂) and ultimately sulfate (B86663) (SO₄²⁻), as well as methylated sulfur acids like methanesulfonic acid (CH₃SO₃H). copernicus.orgcopernicus.orguwo.ca

Hydrolysis of the S-S bond is also possible, though likely to be slow under neutral pH conditions. Acid or base catalysis can promote the hydrolysis of C-S bonds in thioesters, but the S-S bond is generally more labile. nih.govacs.org Hydrolysis would be expected to yield methanethiol and sulfur-oxygen species.

CH₃SSH + H₂O → CH₃SH + [S(OH)₂] (unstable) → further products

Reduction of the persulfide bond can also occur. For instance, reducing agents like phosphines can react with persulfides to cleave the S-S bond, yielding the corresponding thiol and a phosphine (B1218219) sulfide. nih.gov

CH₃SSH + PPh₃ → CH₃SH + S=PPh₃

Table 3: Summary of this compound Degradation Pathways

| Degradation Type | Reactant(s) | Major Products |

| Reaction with Thiolate | Thiolate (R-S⁻) | Dimethyl disulfide, Hydrogen sulfide, Methanethiol, New persulfide |

| Oxidation | Oxidants (e.g., •OH, O₂, H₂O₂) | Dimethyl disulfide, Sulfur dioxide, Methanesulfonic acid |

| Hydrolysis | Water (H₂O) | Methanethiol, Sulfur oxyacids |

| Reduction | Reductant (e.g., PPh₃) | Methanethiol, Phosphine sulfide |

Photolytic Degradation Pathways

The photolytic degradation of this compound (CH₃SSH) involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of its chemical bonds. The sulfur-sulfur (S-S) and sulfur-hydrogen (S-H) bonds are the most likely candidates for photolytic cleavage due to their lower bond dissociation energies compared to the carbon-sulfur (C-S) and carbon-hydrogen (C-H) bonds.

Upon absorption of a photon, the this compound molecule is promoted to an electronically excited state. From this excited state, it can undergo dissociation through several potential pathways:

S-S Bond Cleavage: This is considered a primary photodissociation channel, resulting in the formation of a methylthiyl radical (CH₃S•) and a hydrosulfido radical (HS•). CH₃SSH + hν → CH₃S• + HS•

S-H Bond Cleavage: Cleavage of the weaker S-H bond can also occur, yielding a methylpersulfide radical (CH₃SS•) and a hydrogen atom (H•). CH₃SSH + hν → CH₃SS• + H•

C-S Bond Cleavage: While less probable than S-S or S-H cleavage, the cleavage of the carbon-sulfur bond could lead to the formation of a methyl radical (•CH₃) and a hydrodisulfide radical (•SSH). CH₃SSH + hν → •CH₃ + •SSH

The resulting radical species are highly reactive and can participate in a variety of secondary reactions, such as recombination, disproportionation, or reaction with other molecules present in the system. For instance, the methylthiyl and hydrosulfido radicals can recombine to reform the parent molecule or react with themselves to form dimethyl disulfide (CH₃SSCH₃) and hydrogen sulfide (H₂S), respectively.

The specific degradation products and their relative abundances are dependent on factors such as the wavelength of the incident light, the solvent environment, and the presence of other reactive species like oxygen. In the presence of dissolved organic matter, radical-mediated reactions can be the main mechanism of photodegradation for related organosulfur compounds.

Table 1: Potential Primary Photolytic Degradation Products of this compound

| Cleavage Pathway | Resulting Radicals | Potential Secondary Products |

| S-S Bond Cleavage | Methylthiyl (CH₃S•), Hydrosulfido (HS•) | Dimethyl disulfide, Hydrogen sulfide |

| S-H Bond Cleavage | Methylpersulfide (CH₃SS•), Hydrogen (H•) | Dihydrogen |

| C-S Bond Cleavage | Methyl (•CH₃), Hydrodisulfide (•SSH) | Methane (B114726), Hydrogen persulfide |

Oxidative and Reductive Degradation Processes

Oxidative Degradation

This compound is susceptible to oxidation by various oxidizing agents, such as hydrogen peroxide (H₂O₂), ozone (O₃), and molecular oxygen (O₂), particularly in the presence of catalysts or initiators. The oxidation process typically involves the sulfur atoms, leading to a range of sulfur-containing species with higher oxidation states.

With a mild oxidizing agent like hydrogen peroxide, the oxidation is expected to proceed in a stepwise manner. The initial oxidation product would likely be methanesulfenic acid (CH₃SOH), formed by the oxidation of the thiol-like sulfur atom. Further oxidation could then lead to the formation of methanesulfinic acid (CH₃SO₂H) and ultimately methanesulfonic acid (CH₃SO₃H). This is analogous to the oxidation of symmetric disulfides, which proceeds through thiosulfinates (RS(O)SR) and thiosulfonates (RS(O)₂SR) to sulfonic acids. cmu.eduresearchgate.net

The reaction with a strong oxidant like ozone is expected to be more aggressive, potentially leading to the cleavage of the S-S bond and the formation of sulfur dioxide (SO₂) and other oxidized species. epa.govosti.govumich.edu The reaction mechanism is likely to involve radical intermediates.

Table 2: Stepwise Oxidation Products of this compound

| Oxidation Step | Product | Chemical Formula |

| Initial Oxidation | Methanesulfenic acid | CH₃SOH |

| Second Oxidation | Methanesulfinic acid | CH₃SO₂H |

| Final Oxidation | Methanesulfonic acid | CH₃SO₃H |

Reductive Degradation

The reductive degradation of this compound involves the cleavage of the sulfur-sulfur bond, which is the most susceptible to reduction. This process results in the formation of two simpler sulfur compounds: methanethiol (CH₃SH) and hydrogen sulfide (H₂S).

The reduction can be achieved using various reducing agents. organic-chemistry.org In biological systems, this reduction can be facilitated by thiols such as glutathione. The general reaction for the reduction of a disulfide bond to thiols is a well-established chemical transformation. youtube.com

The reaction can be represented as:

CH₃SSH + 2[H] → CH₃SH + H₂S

where [H] represents a reducing equivalent. This process is essentially the reverse of the formation of this compound from the condensation of methanethiol and hydrogen sulfide. The persulfide is susceptible to reduction, which can occur via transsulfuration reactions with other acceptors. nih.gov

Table 3: Products of Reductive Degradation of this compound

| Reactant | Products |

| This compound (CH₃SSH) | Methanethiol (CH₃SH), Hydrogen sulfide (H₂S) |

Analytical Methodologies for Methyl Hydrodisulfide Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of volatile and semi-volatile sulfur compounds like methyl hydrodisulfide. Gas and liquid chromatography are the two principal methods employed.

Gas Chromatography (GC) with Sulfur-Selective Detection

Gas chromatography is a powerful technique for separating volatile sulfur compounds. When coupled with a sulfur-selective detector, it provides high sensitivity and specificity for the analysis of this compound and other related compounds. sgs.comhpst.czhpst.cz

Key Detectors:

Sulfur Chemiluminescence Detector (SCD): This detector is highly selective for sulfur-containing compounds. hpst.czhpst.cz It operates based on the chemiluminescent reaction between sulfur monoxide (SO), formed during the combustion of sulfur compounds, and ozone (O₃). hpst.cz The emitted light is proportional to the amount of sulfur, allowing for accurate quantification. hpst.cz The Agilent 8355 Sulfur Chemiluminescence Detector, for instance, is noted for its linear response and low quenching effects from co-eluting hydrocarbons. hpst.czhpst.czshimadzu.com

Flame Photometric Detector (FPD): FPD is another common sulfur-selective detector. It is less selective than the SCD but still offers good sensitivity for sulfur compounds. cdc.gov

Applications and Findings:

GC-SCD is widely used in the petrochemical industry to identify and quantify sulfur compounds in various hydrocarbon streams, including natural gas and liquid petroleum gas. sgs.comhpst.czhpst.cz

ASTM D5504 and ASTM D5623 are standard methods that utilize GC with sulfur-selective detection for analyzing sulfur compounds in gaseous fuels and light petroleum liquids, respectively. sgs.comhpst.cz

Detection limits for sulfur compounds using GC-SCD can reach parts-per-billion (ppb) levels, with some modified methods achieving detection limits as low as 20 ppb. sgs.com For instance, one study reported detection limits of less than 0.5 picograms per second for several sulfur compounds. hpst.cz

Table 1: Performance Characteristics of GC-SCD for Sulfur Compound Analysis

| Parameter | Value | Reference |

| Detection Limit (ASTM D5504) | 0.1 ppm | sgs.com |

| Detection Limit (ASTM D5623) | 100 ppb | sgs.com |

| Modified Method Detection Limit | 20 ppb | sgs.com |

| Analyte Detection Limit (Example) | < 0.5 pg/sec | hpst.cz |

High-Performance Liquid Chromatography (HPLC) with Derivatization